R3 IGF-I Exhibits ~1,000-Fold Lower Affinity for IGFBP-3 Compared to Native IGF-I, Enabling Near-Complete Liberation from Binding Protein Sequestration
Long R3 IGF-I reduces affinity for IGFBP-3 by approximately 1,000-fold relative to native human IGF-I, as measured in competitive radioligand binding assays using purified bovine IGFBP-3 and rat plasma IGFBPs . In the same study, the affinity reduction for IGFBP-4 and total rat plasma IGFBPs was also approximately 1,000-fold . By contrast, des(1-3)IGF-I retains only a ~30-fold lower affinity for IGFBP-4 and measurably binds to and reduces detectable IGFBP-4 at concentrations ≥100 ng/mL . The consequence is that, in virgin rat plasma, the majority of administered radiolabelled Long R3 IGF-I circulates as free peptide, whereas native IGF-I is predominantly sequestered in the 150 kDa ternary complex with IGFBP-3 and the acid-labile subunit .
| Evidence Dimension | Relative binding affinity for IGFBP-3 (fold difference vs. native IGF-I) |
|---|---|
| Target Compound Data | ~1,000-fold lower affinity than IGF-I (LR3 IGF-I vs. IGFBP-3) |
| Comparator Or Baseline | Native human IGF-I (baseline affinity = 1×); Des(1-3)IGF-I: ~30-fold lower affinity for IGFBP-4 |
| Quantified Difference | LR3 IGF-I: ~1,000-fold reduction vs. IGF-I; Des(1-3)IGF-I: ~30-fold reduction vs. IGF-I — a >30-fold differential between the two analogs |
| Conditions | Competitive radioligand binding assays using [125I]-IGF-I tracer against purified bovine IGFBP-3, IGFBP-4, and total rat plasma IGFBPs; L6 myoblast binding protein preparations (Ballard et al., 1993); human endometrial stromal cell conditioned medium (Irwin et al., 1995) |
Why This Matters
This >30-fold differential in IGFBP evasion between Long R3 IGF-I and des(1-3)IGF-I directly predicts that Long R3 IGF-I will maintain higher free, bioactive concentrations across a wider concentration range, making it the preferred choice for serum-free cell culture where endogenous IGFBPs accumulate.
- [1] Ballard FJ, Walton PE, Bastian S, et al. Effects of interactions between IGFBPs and IGFs on the plasma clearance and in vivo biological activities of IGFs and IGF analogs. Growth Regul. 1993;3(1):40-44. PMID: 7683526. View Source
- [2] Irwin JC, Dsupin BA, Giudice LC. Regulation of insulin-like growth factor-binding protein-4 in human endometrial stromal cell cultures: evidence for ligand-induced proteolysis. J Clin Endocrinol Metab. 1995;80(2):619-626. PMID: 7531715. View Source
- [3] Bastian SE, Walton PE, Wallace JC, Ballard FJ. Plasma clearance and tissue distribution of labelled insulin-like growth factor-I (IGF-I) and an analogue LR3IGF-I in pregnant rats. J Endocrinol. 1993;138(2):327-336. View Source
